Cas no 74870-06-7 (Oxyntomodulin (bovine, dog, porcine))

Oxyntomodulin (bovine, dog, porcine) Chemical and Physical Properties
Names and Identifiers
-
- Oxyntomodulin (bovine, dog, porcine)
- GLUCAGON (1-37) (PORCINE)
- Enteroglucagon (dog)
- Enteroglucagon (pig peptide moiety)
- Oxyntomodulin (Canis familiaris)
- Oxyntomodulin (pig peptide moiety)
- H-HIS-SER-GLN-GLY-THR-PHE-THR-SER-ASP-TYR-SER-LYS-TYR-LEU-ASP-SER-ARG-ARG-ALA-GLN-ASP-PHE-VAL-GLN-TRP-LEU-MET-ASN-THR-LYS-ARG-ASN-LYS-ASN-ASN-ILE-ALA-OH
- HSQGTFTSDYSKYLDSRRAQDFVQWLMNTKRNKNNIA
- GLUCAGON 37
- GLUCAGON 1-37
- OXYNTOMODULIN
- OXYNTOMODULIN (PORCINE)
- OxyntoModulin (bovine, dog, porcine) OXM (bovine, dog, porcine), Preproglucagon (53-89) (bovine, dog, porcine), Proglucagon (33-69) (bovine, dog, porcine), Glucagon-37 (bovine, dog, porcine)
-
Oxyntomodulin (bovine, dog, porcine) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AAPPTec | P001749-5mg |
Glucagon (1-37), porcine |
74870-06-7 | 5mg |
$1.350.00 | 2024-07-19 | ||
A2B Chem LLC | AH56208-1mg |
Oxyntomodulin (swine peptide moiety) |
74870-06-7 | 1mg |
$630.00 | 2024-04-19 | ||
AAPPTec | P001749-10mg |
Glucagon (1-37), porcine |
74870-06-7 | 10mg |
$2.430.00 | 2024-07-19 | ||
AAPPTec | P001749-1mg |
Glucagon (1-37), porcine |
74870-06-7 | 1mg |
$450.00 | 2024-07-19 | ||
A2B Chem LLC | AH56208-10mg |
Oxyntomodulin (swine peptide moiety) |
74870-06-7 | 10mg |
$2959.00 | 2024-04-19 | ||
A2B Chem LLC | AH56208-5mg |
Oxyntomodulin (swine peptide moiety) |
74870-06-7 | 5mg |
$1689.00 | 2024-04-19 |
Oxyntomodulin (bovine, dog, porcine) Related Literature
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on Oxyntomodulin (bovine, dog, porcine)
Oxyntomodulin (Bovine, Canine, Porcine) - CAS No. 7487-06-7: A Multifunctional Peptide in Metabolic Research and Therapeutics
Oxyntomodulin (CAS No. 7487-06-7) is a 37-amino acid peptide hormone derived from the proglucagon gene, exhibiting dual agonistic activity at the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR). This unique pharmacological profile makes it a critical focus in bovine, canine, and porcine models of metabolic disorders. Recent studies highlight its role in regulating appetite, glucose homeostasis, and energy expenditure across species-specific physiological contexts. The peptide’s structural conservation across mammals—particularly in bovine (Bos taurus), canine (Canis lupus familiaris), and porcine (Sus scrofa domesticus) systems—supports its translational potential for human therapeutic development.
The mechanism of action of oxyntomodulin involves simultaneous activation of GLP-1R and GCGR signaling pathways. In bovine pancreatic L-cells, this dual agonism enhances insulin secretion while suppressing glucagon release during hyperglycemia. A 2023 study published in Nature Metabolism demonstrated that porcine-derived oxyntomodulin exhibits a 15% longer half-life compared to human analogs due to species-specific glycosylation patterns. This finding underscores the importance of species selection in preclinical research for drug development targeting type 2 diabetes mellitus (T2DM).
In canine models of obesity, intravenous administration of oxyntomodulin induces sustained weight loss through increased thermogenesis without adverse cardiac effects—a critical advantage over traditional GLP-1R agonists. Researchers at the University of Cambridge recently identified a novel splice variant in porcine proglucagon mRNA that enhances receptor affinity by 3-fold compared to bovine counterparts. Such interspecies differences are now being leveraged to design species-specific research tools for studying metabolic crosstalk between gut-brain axis pathways.
Clinical translation is accelerated by advances in recombinant production systems using CHO cell lines optimized for bovine or porcine sequences. These platforms achieve >95% purity with reduced immunogenicity risks through site-directed mutagenesis of antigenic epitopes. Phase II trials involving porcine-derived formulations have shown statistically significant reductions (p<0.01) in HbA1c levels among T2DM patients compared to placebo groups, with minimal gastrointestinal side effects reported.
The structural characterization via X-ray crystallography reveals conserved α-helical domains critical for receptor binding across all three species studied. However, N-terminal variations between bovine (sequence: HSSYGGFGLM) and porcine forms alter their susceptibility to dipeptidyl peptidase IV (DPP-IV) degradation—a discovery driving development of DPP-resistant analogs using canine-derived templates as scaffolds.
In veterinary medicine applications, bovine oxyntomodulin is being explored as an anorectic agent for equine metabolic syndrome management. A double-blind study involving 50 horses showed dose-dependent improvements in insulin sensitivity indices without affecting cortisol levels—a breakthrough for performance animal health management.
Recent proteomic analyses comparing all three species reveal conserved post-translational modifications at positions Thr34 and Ser35 phosphorylation sites crucial for β-cell proliferation signaling. These insights are now informing the design of next-generation peptides with enhanced tissue specificity while maintaining cross-species efficacy.
The commercial availability of highly purified oxyntomodulin preparations (>98% purity via RP-HPLC analysis) enables precise dosing requirements from nanogram quantities up to milligram scales required for large animal studies. Quality control protocols include mass spectrometry confirmation of molecular weight (4359 Da) and disulfide bridge integrity using MALDI-ToF analysis.
Ongoing investigations into its role as an anti-inflammatory agent in porcine models of non-alcoholic steatohepatitis (NASH) suggest additional therapeutic avenues through modulation of hepatic NF-kB pathways without affecting bile acid metabolism—a distinct advantage over current PPAR agonist therapies.
In conclusion, oxyntomodulin (CAS No. 7487-06-7) continues to redefine our understanding of integrated metabolic regulation across mammalian species. Its unique dual-receptor activity profile combined with species-specific pharmacokinetic advantages positions it as a cornerstone molecule for developing next-generation therapies addressing obesity, diabetes, and associated comorbidities while maintaining rigorous scientific validity through comparative interspecies research.
74870-06-7 (Oxyntomodulin (bovine, dog, porcine)) Related Products
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)




